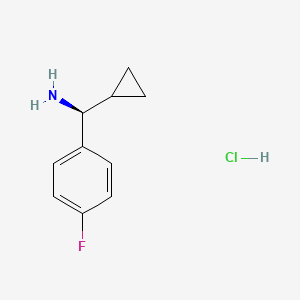

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Vue d'ensemble

Description

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-fluorophenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine.

Formation of the Methanamine Moiety: The methanamine moiety can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the above synthetic routes. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles, such as halides or alkoxides.

Acylation: The amine group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone.

Acylation: Acyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Corresponding oxides or ketones.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Acylation: Amide derivatives.

Applications De Recherche Scientifique

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 4-fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The methanamine moiety can form ionic interactions with negatively charged residues in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

- (S)-cyclopropyl(3-fluorophenyl)methanamine hydrochloride

- (S)-cyclopropyl(4-chlorophenyl)methanamine hydrochloride

Uniqueness

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of the 4-fluorophenyl group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in medicinal chemistry and other research fields.

Activité Biologique

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C10H13ClFN. It features a cyclopropyl group, a 4-fluorophenyl moiety, and a methanamine functional group. The synthesis typically involves:

- Cyclopropanation Reaction : The cyclopropyl group is introduced through the reaction of an alkene with a carbene precursor.

- Nucleophilic Aromatic Substitution : The 4-fluorophenyl group is added via substitution reactions involving fluorobenzene derivatives.

- Reductive Amination : The methanamine moiety is formed by reacting an aldehyde or ketone with an amine in the presence of reducing agents .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound interacts with specific receptors, potentially influencing neurotransmitter systems, particularly in neurological contexts.

- Steric Hindrance : The cyclopropyl group may provide steric hindrance that enhances binding affinity and selectivity for target proteins.

- Hydrogen Bonding and Ionic Interactions : The methanamine moiety can form ionic interactions with negatively charged residues in proteins, contributing to its biological effects .

Medicinal Chemistry Applications

This compound has been utilized as a building block in the synthesis of various pharmaceutical compounds aimed at treating neurological disorders. Its structural properties allow it to serve as an intermediate in the development of drugs targeting specific enzymes or receptors involved in these conditions .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly 5-HT2C, which are implicated in mood regulation and anxiety disorders. For instance, fluorinated derivatives have shown potent agonistic activity at these sites, suggesting potential therapeutic applications for mood disorders .

-

Antiparasitic Activity :

- In studies focusing on malaria treatment, modifications of similar cyclopropyl-containing compounds have demonstrated efficacy against Plasmodium falciparum by inhibiting specific ATPase activities critical for parasite survival. This highlights the potential of this compound as a scaffold for developing new antimalarial agents .

- Antimicrobial Properties :

Comparative Analysis

Propriétés

IUPAC Name |

(S)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDQGNZWUCZQQJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704203 | |

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202478-48-5 | |

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.